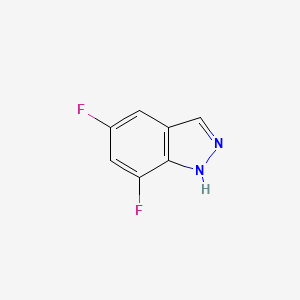
5,7-Difluoro-1H-indazole
Descripción general
Descripción
5,7-Difluoro-1H-indazole is a chemical compound with the CAS Number: 944904-37-4 . It has a molecular weight of 154.12 . This compound is a fluorinated derivative of indazole, a bicyclic aromatic heterocycle . It has potential pharmaceutical applications, particularly in the development of novel drugs for the treatment of various diseases and disorders .
Synthesis Analysis
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The InChI code for 5,7-Difluoro-1H-indazole is 1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) .
Chemical Reactions Analysis
The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.12 . It is recommended to be stored at a temperature of 28 C .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
5,7-Difluoro-1H-indazole has been investigated for its potential as a medicinal agent. Researchers have explored its pharmacological properties, including its interactions with biological targets. Some notable areas of interest include:
- Anticancer Activity : Studies suggest that this compound may exhibit antiproliferative effects against cancer cells. Researchers are investigating its mechanism of action and potential as a novel chemotherapeutic agent .
- Anti-Inflammatory Properties : 5,7-Difluoro-1H-indazole derivatives have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them attractive candidates for drug development .
- Antibacterial Applications : The compound’s structural features may contribute to antibacterial activity. Researchers are exploring its potential in combating bacterial infections .
Materials Science and Organic Electronics
The unique electronic properties of 5,7-Difluoro-1H-indazole make it relevant in materials science:
- Organic Semiconductors : Researchers have investigated its use as a building block for organic semiconductors. These materials find applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells .
Photophysical Properties and Sensing Applications
- Fluorescent Probes : The compound’s fluorescence properties have led to its use as a fluorescent probe in biological imaging and sensing applications. It can selectively detect specific analytes or cellular components .
Coordination Chemistry and Metal Complexes
- Metal-Containing Derivatives : Researchers have synthesized metal complexes with 5,7-Difluoro-1H-indazole ligands. These complexes exhibit interesting coordination chemistry and may find applications in catalysis or materials science .
Agrochemicals and Crop Protection
- Pesticide Development : Investigations into the compound’s pesticidal properties have revealed its potential as an agrochemical. Researchers are exploring its efficacy in protecting crops from pests and diseases .
Photodynamic Therapy (PDT)
- Cancer Treatment : PDT involves using light-activated compounds to selectively destroy cancer cells. Some derivatives of 5,7-Difluoro-1H-indazole have been studied for their photodynamic properties, aiming to enhance cancer therapy .
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 5,7-difluoro-1h-indazole, have been found to exhibit a wide variety of biological properties . These properties suggest that indazoles may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific functional groups present in the molecule .
Mode of Action
Indazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the synthesis of essential biomolecules . The presence of the difluoro group in 5,7-Difluoro-1H-indazole could potentially influence its mode of action by affecting its binding affinity or specificity for its targets.
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and other physiological processes.
Result of Action
Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazoles can induce a wide range of molecular and cellular changes, depending on their specific targets and mode of action.
Safety and Hazards
Direcciones Futuras
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They are widely present in numerous commercially available drugs and have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase . Therefore, the future directions of 5,7-Difluoro-1H-indazole could involve further exploration of its potential pharmaceutical applications.
Propiedades
IUPAC Name |
5,7-difluoro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXXSPZUKNLLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



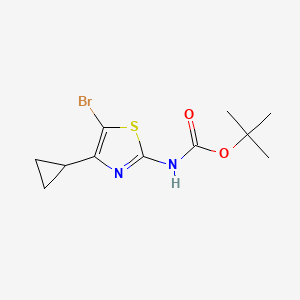
![3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B3170565.png)
![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)
![3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170574.png)
![3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid](/img/structure/B3170579.png)
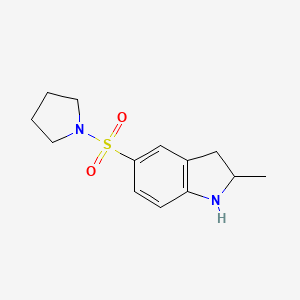

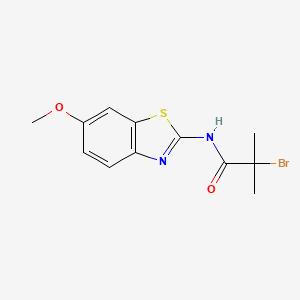
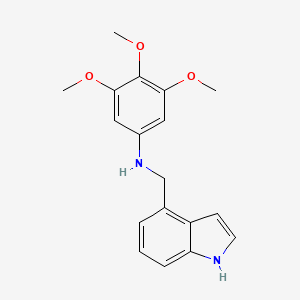

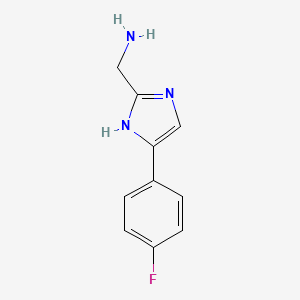
![2-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3170629.png)

